

# Application Notes and Protocols for Plant Tissue Digestion using Driselase and Macerozyme

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## Compound of Interest

Compound Name: *Driselase*

Cat. No.: *B13393941*

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This document provides detailed application notes and protocols for the enzymatic digestion of plant tissues using a combination of **Driselase** and Macerozyme. This enzyme cocktail is particularly effective for the isolation of protoplasts, which are plant cells devoid of their cell walls. Protoplasts are a versatile tool in plant biology and biotechnology, crucial for studies in gene function, cellular processes, and the development of new plant varieties.

## Introduction to Driselase and Macerozyme

**Driselase** is a complex enzyme mixture derived from Basidiomycetes that contains a broad spectrum of cell wall-degrading activities, including cellulase, hemicellulase, and pectinase.<sup>[1]</sup> This makes it highly effective in breaking down the complex polysaccharide network of the plant cell wall.<sup>[1]</sup> Macerozyme, derived from *Rhizopus* sp., is rich in pectinases and is instrumental in macerating plant tissue by degrading the middle lamella that holds plant cells together. The synergistic action of **Driselase** and Macerozyme ensures efficient and gentle digestion of plant tissue to yield a high number of viable protoplasts.<sup>[2]</sup>

## Applications

The primary application of a **Driselase** and Macerozyme combination is the isolation of plant protoplasts for various downstream applications, including:

- Transient gene expression studies: Protoplasts are readily amenable to transformation, making them an excellent system for rapid gene function analysis.
- Plant regeneration: Under appropriate culture conditions, protoplasts can regenerate their cell walls, divide, and form callus, which can then be induced to regenerate into whole plants.[3]
- Somatic hybridization: Protoplasts from different species can be fused to create somatic hybrids, enabling the combination of desirable traits from sexually incompatible plants.
- Subcellular localization studies: The absence of the cell wall allows for easy observation and isolation of subcellular organelles.
- Drug discovery and development: Plant cell cultures, initiated from protoplasts, can be used for the production of secondary metabolites with pharmaceutical value.

## Quantitative Data Summary

The optimal concentrations of **Driselase** and Macerozyme, as well as the resulting protoplast yield, can vary significantly depending on the plant species, tissue type, and age. The following table summarizes typical enzyme concentrations and protoplast yields reported in the literature.

Plant Species	Tissue Type	Driselase (%)	Macerozyme (%)	Other Enzymes (%)	Protoplast Yield (protoplasts/g FW)	Reference
Alstroemeria	Embryogenic callus	2.0	0.2	-	Not specified	[3]
Solanum surattense	Mesophyll	-	1.0	2.0 Cellulase	Not specified	[4]
Solanum surattense	Callus	-	0.5	1.0 Cellulase	Not specified	[4]
Physcomitrium patens	Protonemal tissue	-	0.5	1.5 Cellulase ONOZUKA R-10	1.8 x 10 <sup>6</sup> (total)	[5]
Rhizoctonia solani	Mycelium	1.0	0.5	2.0 Cellulase "onozuka" R-10	6.6 x 10 <sup>7</sup>	[2]
Brassica oleracea var. capitata	Leaf mesophyll	-	0.1	0.5 Cellulase Onozuka RS	2.38 - 4.63 x 10 <sup>6</sup>	[6]
Lilium ledebourii	Leaf explants	-	-	4.0 Cellulase, 1.0 Pectinase	6.65 x 10 <sup>5</sup>	[7]
Hypericum perforatum	Not specified	0.5	1.0	14.0 Cellulase, 1.5 Pectinase	Not specified	[7]
Fusarium verticillioid	Germinated conidia	1.25	-	1.0 Lysing enzyme	Not specified	[8]

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## Experimental Protocols

### General Considerations

- **Plant Material:** Young, healthy, and actively growing tissues, such as leaves from in vitro-grown plantlets or rapidly proliferating cell suspension cultures, are the best source materials for protoplast isolation.
- **Sterility:** All procedures should be carried out under aseptic conditions in a laminar flow hood to prevent microbial contamination.
- **Osmoticum:** The enzyme solution must contain an osmotic stabilizer (e.g., mannitol or sorbitol) to prevent the protoplasts from lysing due to osmotic shock. The concentration of the osmoticum needs to be optimized for each plant species and tissue type.
- **Enzyme Quality:** The activity of enzyme preparations can vary between batches. It is advisable to test each new batch of enzymes for its optimal concentration and incubation time.

### Protocol 1: Protoplast Isolation from Leaf Mesophyll

This protocol is a general guideline and may require optimization for specific plant species.

Materials:

- Young, fully expanded leaves
- Enzyme Solution (see below)
- Washing Solution (e.g., CPW salts with 0.5 M mannitol, pH 5.8)
- 20% (w/v) Sucrose Solution (sterile)
- Protoplast Culture Medium
- Sterile petri dishes, scalpels, forceps, and nylon filters (40-100  $\mu\text{m}$  mesh size)

- Clinical centrifuge

Enzyme Solution (prepare fresh):

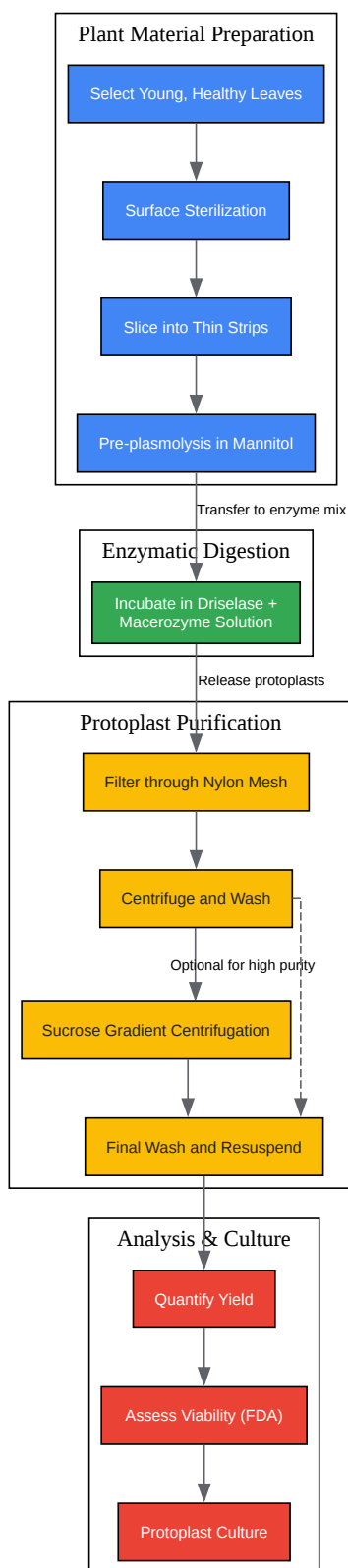
- 1.0 - 2.0% (w/v) **Driselase**
- 0.5 - 1.0% (w/v) Macerozyme R-10
- 0.4 - 0.6 M Mannitol
- 20 mM MES buffer
- pH 5.6 - 5.8

Procedure:

- Preparation of Plant Material: Surface sterilize the leaves and gently slice them into thin strips (0.5-1 mm).
- Plasmolysis: Incubate the leaf strips in a plasmolysis solution (e.g., 0.5 M mannitol) for 30-60 minutes.
- Enzymatic Digestion: Remove the plasmolysis solution and add the freshly prepared enzyme solution. Incubate for 4-16 hours at 25-28°C in the dark with gentle agitation (e.g., 40-50 rpm).
- Protoplast Release: Gently swirl the petri dish to release the protoplasts.
- Filtration: Pass the enzyme-protoplast mixture through a series of nylon filters to remove undigested debris.
- Washing: Pellet the protoplasts by centrifugation (100 x g for 5 minutes). Carefully remove the supernatant and resuspend the protoplasts in the washing solution. Repeat this step twice.
- Purification (optional): For higher purity, resuspend the protoplast pellet in the washing solution and carefully layer it on top of a 20% sucrose solution. Centrifuge at 200 x g for 10 minutes. Intact protoplasts will form a band at the interface.

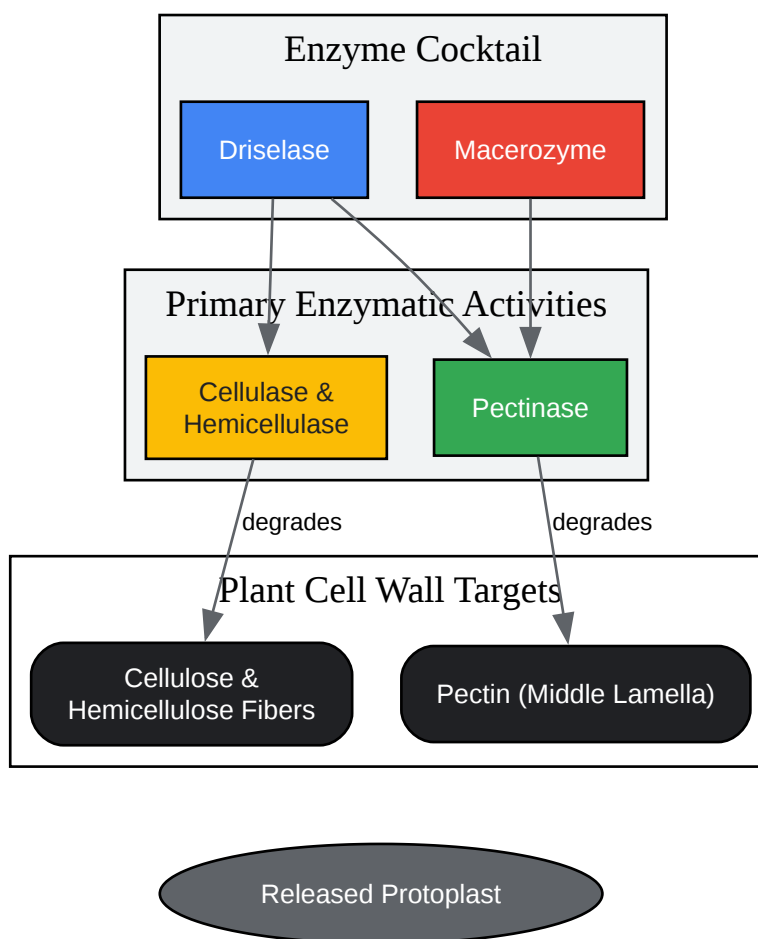
- **Final Wash:** Collect the protoplast band, dilute it with washing solution, and pellet by centrifugation.
- **Quantification and Viability Check:** Resuspend the protoplasts in a known volume of culture medium. Determine the yield using a hemocytometer and assess viability using a staining method like fluorescein diacetate (FDA).

## Visualizations



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Caption: Experimental workflow for plant protoplast isolation.



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Caption: Enzyme action on the plant cell wall.

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